molecular formula C10H15FO4 B13336650 4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid

4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid

Cat. No.: B13336650
M. Wt: 218.22 g/mol
InChI Key: CVJKWVHHOWTEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid is an organic compound characterized by the presence of both ethoxycarbonyl and fluorine functional groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid typically involves the fluorination of a cyclohexane derivative followed by the introduction of the ethoxycarbonyl group. One common method is the fluorination of cyclohexane-1-carboxylic acid using a fluorinating agent such as Selectfluor. The resulting fluorocyclohexane-1-carboxylic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s metabolic stability and bioavailability. The ethoxycarbonyl group can act as a prodrug moiety, releasing the active compound upon hydrolysis. The molecular targets and pathways involved may vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

    4-(Ethoxycarbonyl)-1-chlorocyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    4-(Methoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.

    4-(Ethoxycarbonyl)-1-bromocyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in 4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine or bromine analogs. The ethoxycarbonyl group also provides a balance between hydrophilicity and hydrophobicity, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H15FO4

Molecular Weight

218.22 g/mol

IUPAC Name

4-ethoxycarbonyl-1-fluorocyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H15FO4/c1-2-15-8(12)7-3-5-10(11,6-4-7)9(13)14/h7H,2-6H2,1H3,(H,13,14)

InChI Key

CVJKWVHHOWTEPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.